molecular formula C10H9BrOS2 B7893941 3-Bromo-2-thienyl-(5-methyl-2-thienyl)methanol CAS No. 1344017-76-0

3-Bromo-2-thienyl-(5-methyl-2-thienyl)methanol

Cat. No.: B7893941
CAS No.: 1344017-76-0
M. Wt: 289.2 g/mol
InChI Key: LXJMAKCBVAQGNJ-UHFFFAOYSA-N
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Description

3-Bromo-2-thienyl-(5-methyl-2-thienyl)methanol is an organic compound with the molecular formula C10H9BrOS2 and a molecular weight of 289.21 g/mol This compound features a bromine atom and two thiophene rings, one of which is substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-thienyl-(5-methyl-2-thienyl)methanol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and thiophene ring formation processes, followed by purification and isolation of the final product. The specific conditions and reagents used can vary depending on the desired yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-thienyl-(5-methyl-2-thienyl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 2-thienyl-(5-methyl-2-thienyl)methanol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: 2-Thienyl-(5-methyl-2-thienyl)methanol.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

3-Bromo-2-thienyl-(5-methyl-2-thienyl)methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-2-thienyl-(5-methyl-2-thienyl)methanol involves its interaction with specific molecular targets and pathways. The bromine atom and thiophene rings play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-thienyl-(5-methyl-2-thienyl)methanol is unique due to the presence of both a bromine atom and a methanol group on the thiophene rings. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications.

Properties

IUPAC Name

(3-bromothiophen-2-yl)-(5-methylthiophen-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrOS2/c1-6-2-3-8(14-6)9(12)10-7(11)4-5-13-10/h2-5,9,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJMAKCBVAQGNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(C2=C(C=CS2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601218103
Record name 2-Thiophenemethanol, 3-bromo-α-(5-methyl-2-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601218103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1344017-76-0
Record name 2-Thiophenemethanol, 3-bromo-α-(5-methyl-2-thienyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1344017-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiophenemethanol, 3-bromo-α-(5-methyl-2-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601218103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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